4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-4-21-26-6-5-19-17(15(1)26)24-9-7-23(8-10-24)16-2-3-20-18(22-16)25-11-13-27-14-12-25/h1-6H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWLIJAAXAXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the potential arrest of cancer cell proliferation.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, potentially leading to cell cycle arrest.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also induced apoptosis within HCT cells.
Biological Activity
The compound 4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a heterocyclic molecule that has garnered considerable attention in medicinal chemistry due to its potential biological activities. Its structure combines a morpholine moiety with a pyrazolo[1,5-a]pyrazine and pyrimidine framework, which may contribute to its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 358.4 g/mol
- CAS Number : 2770583-11-2
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle. By binding to CDK2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells. This interaction is significant as CDK2 is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that this compound displays significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- HepG2 (liver cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines indicate potent anticancer properties, with values often below 10 µM, suggesting high efficacy in inhibiting tumor growth .
Enzymatic Inhibition
Beyond its anticancer effects, this compound has been noted for its ability to inhibit various enzymes involved in cellular signaling pathways. This enzymatic inhibition contributes to its overall biological activity and potential therapeutic applications in diseases characterized by dysregulated kinase activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer potential. The results indicated that modifications to the pyrazolo core significantly enhanced cytotoxicity against cancer cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the piperazine and morpholine rings could enhance binding affinity to CDK2, thereby increasing anticancer efficacy. This highlights the importance of structural optimization in drug design .
- In Vivo Studies : Preliminary in vivo studies have shown that this compound can effectively reduce tumor size in mouse models when administered at therapeutic doses. These findings support its potential as a candidate for further clinical development .
Data Summary Table
Scientific Research Applications
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : These are used to form the pyrazolo and pyrimidine rings.
- Piperazine Incorporation : The piperazine moiety is introduced through substitution reactions.
Optimizing these synthetic routes is essential for achieving high yields and purity, which are critical for biological testing.
Scientific Research Applications
The applications of 4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine span several fields:
Medicinal Chemistry
The compound has shown promise in drug development, particularly as an inhibitor of specific kinases involved in cancer and inflammatory pathways. Notable targets include:
- Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 disrupts cell cycle progression, leading to apoptosis in cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .
Biological Studies
Research indicates that derivatives of this compound may interact with various biological targets, including receptors involved in inflammatory responses. For example:
- IRAK4 Inhibition : Compounds similar to this have been studied for their ability to inhibit IRAK4, a kinase crucial in the signaling pathways of inflammation.
Chemical Biology
The unique combination of heterocycles allows for specific interactions with biomolecules, making it a valuable tool for studying biological processes and mechanisms.
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
| Study | Findings | Implications |
|---|---|---|
| PMC9412374 | Demonstrated cytotoxicity against various cancer cell lines | Supports potential use in cancer therapeutics |
| US20170240552A1 | Identified structural modifications that enhance bioactivity | Guides future drug design efforts |
| In vitro kinase assays | Showed selective inhibition of CDK2 and IRAK4 | Validates the compound's role in targeting inflammatory diseases |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine cores (Figure 3, ). For example:
- Compound 32 (): Contains a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenylpiperazinylmethyl substituent. The pyrimidine ring (vs.
- DMH3 (): Features a pyrazolo[1,5-a]pyrimidine core linked to quinoline and morpholine. The pyrimidine core may enhance π-π stacking compared to pyrazine in the target compound.
Table 1: Core Heterocycle Comparison
Substituent Effects on Pharmacokinetics
- Piperazine Modifications: The target compound’s piperazine is directly attached to the pyrazine ring, limiting conformational flexibility compared to Compound 23 (), where piperazine is linked via a methylene group. This may reduce steric hindrance in target binding .
Morpholine vs. Other Solubilizing Groups :
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine moiety is synthesized via condensation reactions between aminopyrazole derivatives and β-ketoesters or malonate equivalents. In one approach, ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes microwave-assisted cyclization with 2-morpholinoethanamine under solvent-free conditions to yield pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (63–78% yield) . Alternatively, diethyl malonate reacts with 5-amino-3-methylpyrazole in the presence of sodium ethanolate to form dihydroxy-heterocycle intermediates, which are subsequently chlorinated using phosphorus oxychloride (61% yield) .
Key Reaction Conditions:
Functionalization of the Piperazine Ring
| Substrate | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, RT, 24h | 94% | |
| 2-Methyl-4,6-dichloropyrimidine | 1-(2-Hydroxyethyl)piperazine | Et₃N, CH₂Cl₂, 30°C | 89.8% |
Assembly of the Pyrimidine-Morpholine Segment
The pyrimidine-morpholine subunit is constructed through sequential substitutions. Chloropyrimidine intermediates react with morpholine under basic conditions to install the morpholine group. For example, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine is synthesized by treating 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine and K₂CO₃ . Alternatively, Suzuki-Miyaura coupling links aryl boronic acids to halogenated pyrimidines, as demonstrated in the synthesis of 4-[4-(3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine .
Critical Parameters:
Final Coupling and Global Deprotection
The final assembly involves coupling the pyrazolo[1,5-a]pyrazine-piperazine and pyrimidine-morpholine fragments. Reductive amination or palladium-catalyzed cross-coupling is employed. In one protocol, aldehyde intermediates derived from pyrazolo[1,5-a]pyrazine undergo reductive amination with amines such as 2-(4-piperidyl)-2-propanol to form C–N bonds . Deprotection of hydroxyl or benzyl groups is achieved using hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/MeOH) .
Table 2: Final Assembly Strategies
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 0°C→RT | 72% | |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, 90°C | 68% |
Optimization Challenges and Solutions
Regioselectivity Issues:
Chloropyrimidines exhibit preferential reactivity at specific positions. For instance, the chlorine at position 7 in pyrazolo[1,5-a]pyrimidines reacts faster with morpholine than position 5 due to electronic effects .
Yield Enhancement:
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., 78% vs. 65% conventional heating) .
Purification Strategies:
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine core is typically synthesized via condensation reactions between aminopyrazoles and dielectrophilic reagents. For example, solvent thermolysis and subsequent functionalization (e.g., methylation, bromination) are used to introduce substituents at position 4 of the pyrazolo[1,5-a]pyrazine ring . Key steps include nucleophilic substitution on chlorinated intermediates and characterization via H/C NMR and mass spectrometry to validate structural integrity .
Q. How are NMR spectroscopy and mass spectrometry applied to confirm the structure of this compound?
H NMR is used to identify proton environments, such as the morpholine ring’s methylene groups and pyrimidine/pyrazine aromatic protons. C NMR confirms carbon connectivity, particularly distinguishing between sp (aromatic) and sp (piperazine/morpholine) carbons. High-resolution mass spectrometry (HRMS) verifies molecular weight, with deviations <2 ppm indicating purity. Discrepancies between calculated and experimental values may arise from solvent effects or tautomerism, requiring DFT calculations for resolution .
Q. What standard assays evaluate the biological activity of pyrazolo[1,5-a]pyrazine derivatives?
Common assays include:
- Enzyme inhibition : Kinase or phosphatase activity measured via fluorescence polarization.
- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines.
- Receptor binding : Radioligand displacement studies for GPCRs (e.g., serotonin receptors). Structural analogs with piperazine and morpholine moieties show enhanced solubility, improving pharmacokinetic profiling in these assays .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound’s piperazine-morpholine-pyrimidine scaffold?
Density functional theory (DFT) predicts reaction pathways and transition states, identifying energetically favorable conditions for key steps like piperazine ring formation. For example, Mannich reactions benefit from aqueous basic conditions (pH 9–10) to minimize side products. Molecular docking can also prioritize substituents (e.g., trifluoromethyl groups) that enhance target binding, reducing trial-and-error synthesis .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
Contradictions in SAR often arise from divergent assay conditions or off-target effects. To address this:
- Meta-analysis : Compare data across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Proteomics profiling : Identify unintended interactions via affinity chromatography-mass spectrometry.
- Crystallography : Resolve binding modes of analogs (e.g., 3-(2,4-dichlorophenyl) derivatives) to clarify substituent effects .
Q. How do solvent and temperature influence the regioselectivity of pyrazolo[1,5-a]pyrazine functionalization?
Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the pyrazine nitrogen, while nonpolar solvents (toluene) promote pyrimidine ring reactivity. For example, bromination at position 3 of the pyrazolo[1,5-a]pyrazine core requires 60–80°C in DMF to achieve >90% regioselectivity. Lower temperatures (<40°C) lead to mixed products, necessitating column chromatography for purification .
Q. What methodologies validate the compound’s conformational stability in solution?
- Dynamic NMR : Detects ring-flipping in piperazine/morpholine moieties by monitoring coalescence temperatures.
- VT-NMR (Variable Temperature) : Identifies rotamers or tautomers via signal splitting at low temperatures.
- X-ray crystallography : Confirms solid-state conformation, as seen in analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activity across studies?
- Standardize assay protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and compound concentrations.
- Control for metabolic stability : Include liver microsome pre-incubation to account for metabolite interference.
- Cross-validate with structural analogs : Compare 4-(thiomorpholin-4-yl) vs. 4-(piperazin-1-yl) derivatives to isolate substituent effects .
Q. Why might NMR spectra of this compound vary between laboratories?
Variations arise from:
- Deuterated solvent impurities : Residual protons in DMSO-d can obscure aromatic signals.
- pH-dependent tautomerism : The pyrazolo[1,5-a]pyrazine ring exists in equilibrium between 1H- and 3H-tautomers, shifting peak positions. Adjusting pH to 7.4 (physiological conditions) stabilizes the dominant tautomer .
Methodological Innovations
Q. What advanced techniques enhance the scalability of multi-step syntheses for this compound?
- Flow chemistry : Reduces reaction times for steps like pyrimidine cyclization (from 12h to 30min).
- High-throughput screening : Identifies optimal catalysts (e.g., Pd/C for Suzuki couplings) using 96-well plates.
- Machine learning : Predicts reaction yields based on solvent polarity and catalyst loading, improving batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
